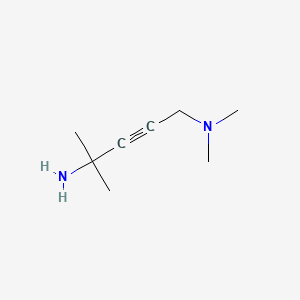
3-Chloro-5-trifluoromethylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-5-trifluoromethylphenylzinc bromide can be synthesized through the reaction of 3-chloro-5-trifluoromethylphenyl bromide with zinc in the presence of a suitable catalyst. The reaction is typically carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-Chloro-5-trifluoromethylphenyl bromide+Zn→3-Chloro-5-trifluoromethylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity zinc and bromide precursors, along with advanced purification techniques, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-trifluoromethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is often used due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
3-Chloro-5-trifluoromethylphenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of new pharmaceuticals.
Materials Science: For the preparation of advanced materials with specific properties.
Agrochemicals: In the synthesis of active ingredients for pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-trifluoromethylphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the carbon atom of the phenyl ring, making it more reactive towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, which is the basis for its use in cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluorobenzylzinc bromide
- 3-Chloro-5-fluorophenylmagnesium bromide
- 3-(Trifluoromethyl)phenylzinc bromide
Uniqueness
3-Chloro-5-trifluoromethylphenylzinc bromide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and selectivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form specific carbon-carbon bonds in complex organic molecules.
Propiedades
Fórmula molecular |
C7H3BrClF3Zn |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
KSWQYOBUQBQMNC-UHFFFAOYSA-M |
SMILES canónico |
C1=[C-]C=C(C=C1C(F)(F)F)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



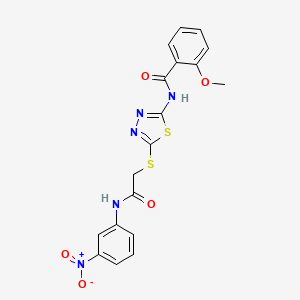

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
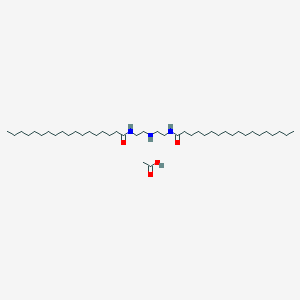
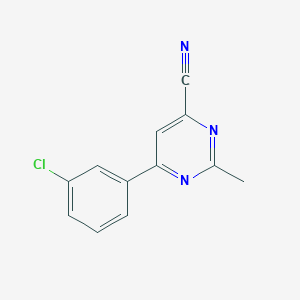
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
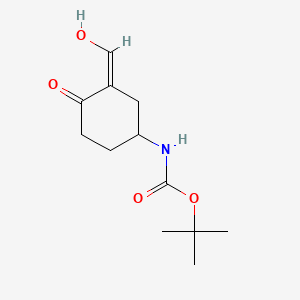
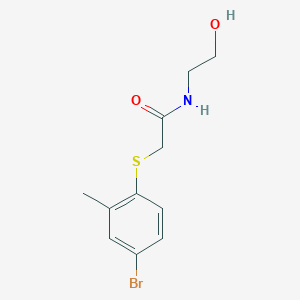
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
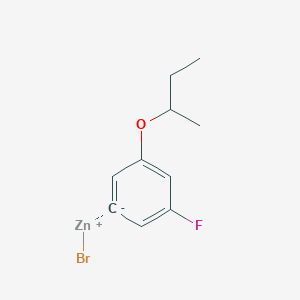
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
